molecular formula C14H12N4O B1669319 CU-CPT-8m

CU-CPT-8m

Número de catálogo: B1669319
Peso molecular: 252.27 g/mol
Clave InChI: HNKGGVGQAVODNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

. La ruta sintética específica y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle.

Métodos de producción industrial

Los métodos de producción industrial para CU-CPT-8m no están ampliamente documentados. generalmente se produce en laboratorios de investigación bajo condiciones controladas para garantizar una alta pureza y consistencia .

Actividad Biológica

CU-CPT-8m is a chemical compound recognized for its role as a specific antagonist of Toll-like receptor 8 (TLR8) , which is crucial in the immune response, particularly in recognizing viral RNA. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C14H12N4O
  • Molecular Weight : Approximately 252.27 g/mol
  • Structure : this compound features a structure that allows it to effectively bind to the TLR8 receptor, inhibiting its activation by RNA ligands.

This compound functions by binding to TLR8 at its ligand-binding domain. This binding prevents TLR8 from being activated by single-stranded RNA, thereby disrupting downstream signaling pathways associated with inflammation and immune responses. The inhibition of TLR8 signaling leads to:

  • Decreased production of pro-inflammatory cytokines.
  • Modulation of immune responses related to viral infections and autoimmune diseases.
  • Reduced activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

Inhibition Studies

Research has demonstrated that this compound effectively blocks TLR8-mediated signaling. Notably, studies have shown its efficacy in reducing inflammation in various models:

  • Acute Lung Injury Models : this compound administration resulted in decreased inflammatory markers and improved lung function.
  • Autoimmune Disease Models : The compound has shown promise in modulating immune responses in conditions like lupus and rheumatoid arthritis .

Cytokine Production

A significant finding from studies involving this compound is its impact on cytokine production:

Cytokine Effect with this compound Treatment
IL-6Decreased
TNF-alphaDecreased
IL-1βDecreased

These results indicate that this compound can effectively reduce the inflammatory cytokine profile typically upregulated during TLR8 activation .

Case Study 1: Acute Lung Injury

In a controlled study involving animal models of acute lung injury, this compound was administered to assess its effects on inflammatory responses. Results indicated a significant reduction in lung inflammation and injury markers compared to control groups, suggesting therapeutic potential for respiratory conditions linked to TLR8 activation.

Case Study 2: Autoimmune Disease

Another study focused on the role of this compound in a model of systemic lupus erythematosus (SLE). The findings revealed that treatment with this compound led to reduced disease severity and improved clinical outcomes, highlighting its potential as a therapeutic agent in autoimmune disorders .

Applications and Future Directions

The biological activity of this compound positions it as a valuable tool in immunological research and potential therapeutic applications. Its ability to modulate immune responses suggests several avenues for future research:

  • Therapeutic Development : Exploring this compound as a treatment for viral infections and autoimmune diseases.
  • Mechanistic Studies : Investigating the broader biological effects and interactions with other cellular components.

Propiedades

IUPAC Name

7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGGVGQAVODNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-(3-methylphenyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile (prepared as described in Example 7 of U.S. Pat. No. 4,236,005) and concentrated sulfuric acid is stirred at room temperature for 16 hours. The solution is then carefully poured into ice with stirring and mixture is carefully made just basic with concentrated ammonium hydroxide. The solid is collected by filtration to give 7-(3-methylphenyl) pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CU-CPT-8m
Reactant of Route 2
Reactant of Route 2
CU-CPT-8m
Reactant of Route 3
Reactant of Route 3
CU-CPT-8m
Reactant of Route 4
CU-CPT-8m
Reactant of Route 5
CU-CPT-8m
Reactant of Route 6
Reactant of Route 6
CU-CPT-8m

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.